molecular formula C25H27NO5 B11402518 9-(3,4-Dimethoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one

9-(3,4-Dimethoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one

Cat. No.: B11402518
M. Wt: 421.5 g/mol
InChI Key: RGGIVEJUMSKKJI-UHFFFAOYSA-N
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Description

9-(3,4-Dimethoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one is a complex organic compound with a unique structure that combines elements of cyclopentane, chromene, and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-Dimethoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one typically involves multiple steps, starting from readily available precursors One common route involves the condensation of 3,4-dimethoxyphenethylamine with a suitable aldehyde to form an intermediate Schiff base This intermediate is then cyclized under acidic conditions to form the oxazine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Scale-up would also require careful consideration of safety and environmental factors, particularly given the potential hazards associated with some of the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-Dimethoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

Chemistry

In chemistry, 9-(3,4-Dimethoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in various disease models.

Industry

In industry, the compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with desirable mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 9-(3,4-Dimethoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved are the subject of ongoing research, with studies focusing on its binding affinity, selectivity, and downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenethylamine
  • 6-Methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromene
  • 1,3-Oxazine derivatives

Uniqueness

What sets 9-(3,4-Dimethoxyphenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one apart from similar compounds is its unique combination of structural elements. This confers distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity further enhance its value in research and industry.

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one

InChI

InChI=1S/C25H27NO5/c1-15-23-17(12-20-18-5-4-6-19(18)25(27)31-24(15)20)13-26(14-30-23)10-9-16-7-8-21(28-2)22(11-16)29-3/h7-8,11-12H,4-6,9-10,13-14H2,1-3H3

InChI Key

RGGIVEJUMSKKJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CCC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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